Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Description

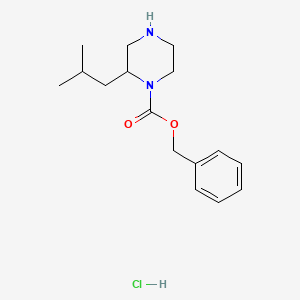

Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a benzyl carbamate group at the 1-position and a branched 2-methylpropyl (isobutyl) substituent at the 2-position of the piperazine ring. The hydrochloride salt enhances its solubility in aqueous media. For instance, Benzyl 4-(2-methylpropyl)piperazine-1-carboxylate (HS-8767) has a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.38 . It is classified as an R&D chemical with uncharacterized toxicity, requiring cautious handling by trained professionals.

Properties

Molecular Formula |

C16H25ClN2O2 |

|---|---|

Molecular Weight |

312.83 g/mol |

IUPAC Name |

benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H |

InChI Key |

QQLZPCZSUXTEIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Detailed Synthetic Procedures

Alkylation Reaction

A representative procedure involves the reaction of benzyl piperazine-1-carboxylate with 4-bromo-2-methylbutan-2-ol under basic conditions:

- Reagents and conditions: Potassium carbonate as base, N,N-dimethylformamide (DMF) as solvent, temperature maintained between 0 to 20 °C, reaction time approximately 60 hours.

- Mechanism: Nucleophilic substitution where the piperazine nitrogen attacks the alkyl bromide, displacing bromide and forming the N-alkylated product.

- Work-up: The reaction mixture is diluted with ethyl acetate, filtered through Celite, washed with water and brine, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography.

Yield: Approximately 52.7% isolated yield of the intermediate benzyl 2-(2-methylpropyl)piperazine-1-carboxylate before salt formation.

Spectroscopic confirmation: LCMS (M+H)+ = 307.4; ^1H NMR signals consistent with aromatic protons (δ 7.39–7.29 ppm), benzylic protons (δ 5.13 ppm), piperazine ring protons, and methyl groups (δ 1.23 ppm, singlet for 6H) confirm product structure.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability, solubility, and crystallinity for isolation.

Alternative Synthetic Routes and Conditions

- Use of tetra-(n-butyl)ammonium iodide as a phase transfer catalyst in 1,4-dioxane solvent at 100 °C for 1 hour has been reported to facilitate coupling reactions involving benzyl piperazine-1-carboxylate with chloropyridazine derivatives, which may be adapted for similar alkylation strategies.

- Protection of piperazine nitrogen as Boc-piperazine followed by nucleophilic substitution with benzyl halides and subsequent deprotection is a common approach in related piperazine chemistry, allowing selective functionalization.

Data Table Summarizing Key Preparation Parameters

Analysis of Preparation Methods

- Reaction Efficiency: The alkylation step under mild basic conditions in DMF provides moderate yield (~50-60%), which is typical for sterically hindered alkylations involving branched alkyl groups such as 2-methylpropyl.

- Reaction Time: Extended reaction times (up to 60 hours) at low temperature favor selectivity and minimize side reactions.

- Purification: Silica gel chromatography is effective for isolating the product with high purity, confirmed by spectroscopic methods.

- Salt Formation: Conversion to hydrochloride salt is a standard pharmaceutical practice to enhance compound handling and stability.

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

- Benzyl 4-(2-methylpropyl)piperazine-1-carboxylate (HS-8767): Substitution at the 4-position of the piperazine ring. Molecular weight: 276.38; used in pharmaceutical research . No biological activity data available.

- tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate (CAS 1060807-66-0): Substitution at the 2-position, analogous to the target compound but with a tert-butyl carbamate group instead of benzyl. Purity: 98%; molecular weight: 284.39 (free base) . The tert-butyl group offers stability under acidic conditions compared to the benzyl group, which is cleavable via hydrogenolysis.

Functional Group Variations

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride :

- Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride: Polar cyanomethyl substituent at the 2-position. Molecular weight: 295.76 (estimated) . Increased polarity may improve aqueous solubility but reduce membrane permeability.

Aromatic vs. Aliphatic Substituents

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Aryl substituent with a trifluoromethyl group. Known serotonin receptor agonist; psychoactive properties . Contrasts with the aliphatic isobutyl group in the target compound, which likely lacks affinity for serotonin receptors.

Physicochemical Properties

Q & A

Q. What are the primary synthetic routes for Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or one-pot reactions. Key steps include:

- Route 1 : Reacting 2-methylpropyl halides with piperazine derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or toluene.

- Route 2 : Simplified one-pot synthesis using protonated piperazine to avoid protective groups, enhancing efficiency.

Optimization strategies : - Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve yield in biphasic systems.

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may require rigorous drying.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical techniques :

- X-ray crystallography : Resolves stereochemical ambiguities, critical for chiral analogs.

Q. What preliminary biological screening assays are recommended for this piperazine derivative?

- In vitro receptor binding : Screen against serotonin (5-HT) and dopamine receptors using radioligand displacement assays (IC values).

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, EC > 50 μM for further study).

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?

- Case study : (S)-isomers of hydroxymethyl-piperazine derivatives show 3–5x higher 5-HT affinity than (R)-isomers due to better fit in the receptor’s hydrophobic pocket.

- Methodology :

- Chiral HPLC (Chiralpak AD-H column) to separate enantiomers.

- Molecular docking (AutoDock Vina) to correlate stereochemistry with binding energy.

Q. How can researchers resolve contradictions in reported biological activity data?

Example : Discrepancies in antidepressant efficacy across studies.

- Root causes :

- Validation steps :

- Reproduce assays with >98% pure compound (recrystallized from ethanol/water).

- Standardize protocols (e.g., ATP levels in cell viability assays).

Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?

-

Substituent modifications :

Position Modification Effect on 5-HT IC (nM) 2-(2-methylpropyl) Replacement with cyclopropyl ↑ 2x potency (hydrophobic interaction) Benzyl carboxylate Hydrolysis to carboxylic acid ↓ Activity (reduced membrane permeability) -

Computational tools :

- CoMFA (Comparative Molecular Field Analysis) to predict substituent effects.

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

- Rodent models :

- Pharmacokinetics : IV/PO administration in Sprague-Dawley rats (blood sampling at 0.5, 1, 2, 4, 8h).

- BBB penetration : Brain/plasma ratio ≥0.3 indicates CNS activity.

- Analytical method : LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL).

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.